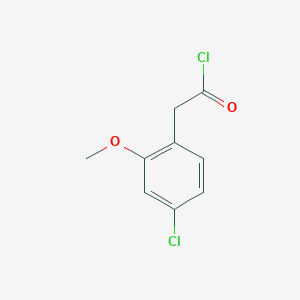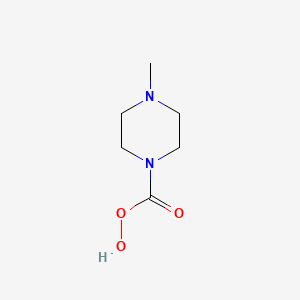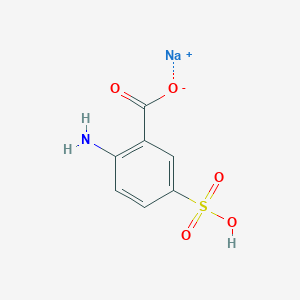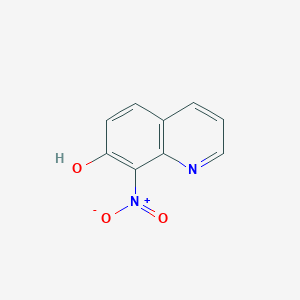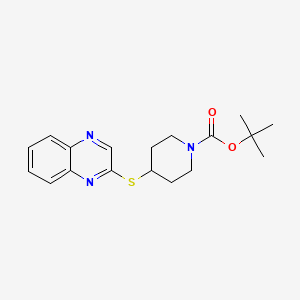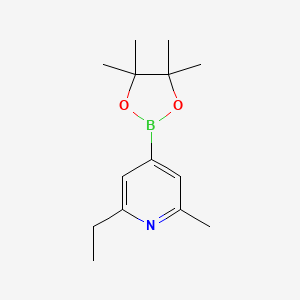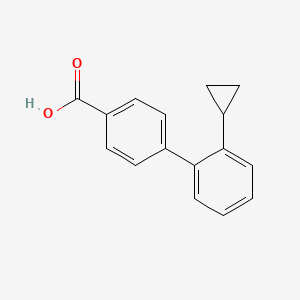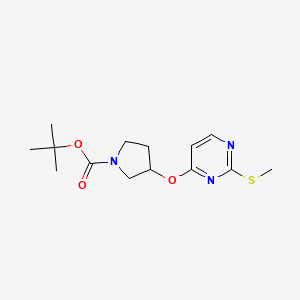
Methyl 5-(4-aminophenoxy)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . It is a heterocyclic aromatic compound that contains both pyridine and phenoxy groups, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with 4-aminophenol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridine groups can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
- Methyl 3-(4-aminophenoxy)pyridine-2-carboxylate
- Methyl 5-(4-nitrophenoxy)pyridine-2-carboxylate
Uniqueness
Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate is unique due to the specific positioning of the amino and phenoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 5-(4-aminophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)12-7-6-11(8-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 |
InChI Key |
KYMNBFIAWXIYEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
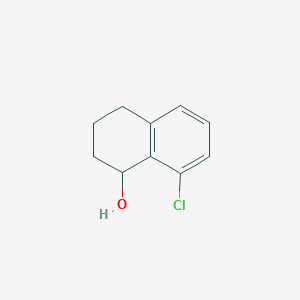
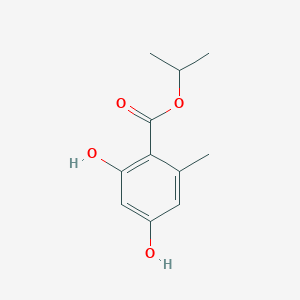
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

